Octadecyl fumarate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Formation of Ordered Structures

Due to its chemical makeup, ODF can self-assemble into ordered structures at the molecular level when deposited as a thin film. Researchers have explored its use in Langmuir-Blodgett (LB) films, where a monolayer of ODF molecules can be transferred onto a substrate, creating well-defined and ordered arrangements []. This ability allows for the study of fundamental properties of organic materials at the nanoscale.

Photopolymerization

ODF can undergo a process called photopolymerization when exposed to light. This means it can be transformed from a liquid state into a solid polymer film under light irradiation. This property makes ODF a potential candidate for the development of light-sensitive materials used in various research applications, such as patterning and microfabrication techniques.

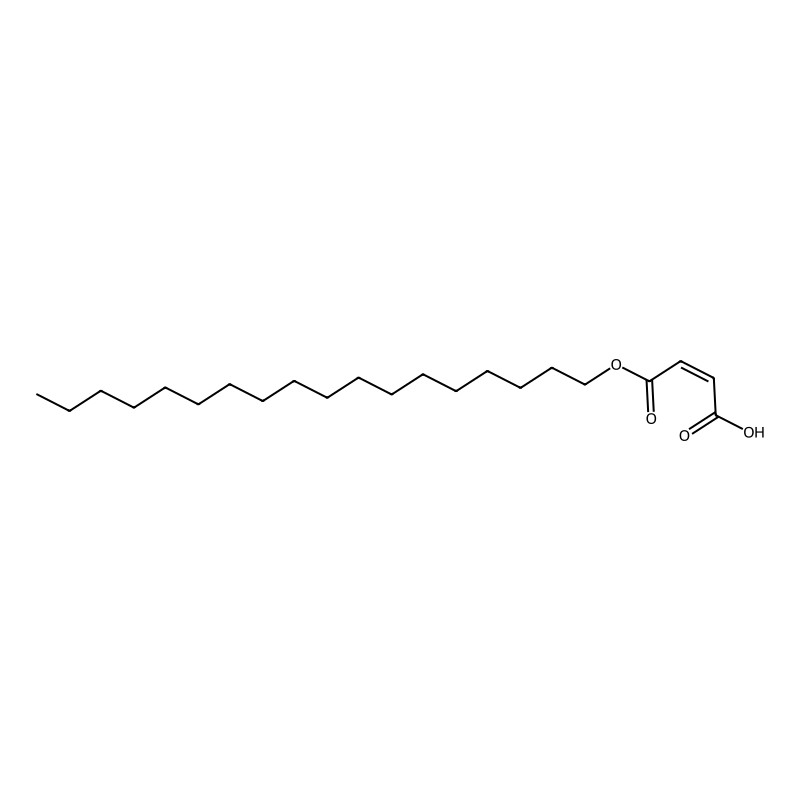

Octadecyl fumarate is an organic compound classified as a fatty acid ester, specifically a carboxylic ester derivative of fumaric acid. Its chemical structure features an octadecyl group (derived from stearyl alcohol) attached to a fumarate moiety, resulting in the formula . This compound is notable for its potential applications in various fields, including pharmaceuticals and food technology. Octadecyl fumarate is characterized by its relatively low solubility in water and its unique physicochemical properties that make it suitable for specific industrial applications .

Octadecyl fumarate can be synthesized through several methods:

- Esterification Reaction: The most common method involves the reaction of fumaric acid with stearyl alcohol under acidic or basic conditions to facilitate the formation of the ester bond.

- Transesterification: This method involves reacting an existing ester with stearyl alcohol, allowing for the exchange of alkoxy groups.

- Polymerization Techniques: In some applications, octadecyl fumarate can be polymerized with other unsaturated fatty acids or compounds under specific conditions (e.g., UV irradiation) to create complex materials .

The uniqueness of octadecyl fumarate lies in its specific carbon chain length and its dual functionality as both an ester and a potential lubricant or stabilizer across various formulations .

Octadecyl fumarate shares structural similarities with several other fatty acid esters and derivatives. Key comparable compounds include:

- Sodium Stearyl Fumarate: A sodium salt derivative that serves as a lubricant in pharmaceuticals and exhibits similar functional properties.

- Stearyl Alcohol: A long-chain fatty alcohol that can be used interchangeably with octadecyl fumarate in certain applications.

- Palmitic Acid Fumarate: Another fatty acid ester that differs by having a shorter carbon chain but shares similar chemical reactivity.

Comparison TableCompound Structure Type

Physical Description

Solid

XLogP3

8.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

368.29265975 g/mol

Monoisotopic Mass

368.29265975 g/mol

Heavy Atom Count

26

Melting Point

93-94°C

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 4 of 5 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

2424-62-6

1741-93-1

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

2-Butenedioic acid (2Z)-, 1-octadecyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structure Type |

Physical Description Solid

XLogP3 8.6

Hydrogen Bond Acceptor Count 4

Hydrogen Bond Donor Count 1

Exact Mass 368.29265975 g/mol

Monoisotopic Mass 368.29265975 g/mol

Heavy Atom Count 26

Melting Point

93-94°C

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website; Of the 3 notification(s) provided by 4 of 5 companies with hazard statement code(s):; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation]; H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Irritant Other CAS

2424-62-6

1741-93-1 Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

2-Butenedioic acid (2Z)-, 1-octadecyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|